molecular formula C9H12N2 B13058914 (R)-cyclopropyl(pyridin-2-yl)methanamine

(R)-cyclopropyl(pyridin-2-yl)methanamine

Cat. No.: B13058914
M. Wt: 148.20 g/mol
InChI Key: PFYIHZIVTALTCS-SECBINFHSA-N
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Description

®-cyclopropyl(pyridin-2-yl)methanamine is a chiral amine compound that features a cyclopropyl group attached to a pyridin-2-yl ring via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(pyridin-2-yl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method involves the reaction of cyclopropyl bromide with pyridin-2-ylmethanamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of ®-cyclopropyl(pyridin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enantioselective synthesis methods, such as using chiral catalysts or resolving agents, are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-cyclopropyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in catalytic systems, or as a pharmacophore, interacting with biological targets to modulate their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-cyclopropyl(pyridin-2-yl)methanamine: The enantiomer of the compound, which may exhibit different biological activities and selectivities.

    Pyridin-2-ylmethanamine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Cyclopropylamine: Lacks the pyridin-2-yl group, leading to different reactivity and applications.

Uniqueness

®-cyclopropyl(pyridin-2-yl)methanamine is unique due to its chiral nature and the presence of both cyclopropyl and pyridin-2-yl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(R)-cyclopropyl(pyridin-2-yl)methanamine

InChI

InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2/t9-/m1/s1

InChI Key

PFYIHZIVTALTCS-SECBINFHSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC=CC=N2)N

Canonical SMILES

C1CC1C(C2=CC=CC=N2)N

Origin of Product

United States

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